molecular formula C8H11BrN2 B13924875 (5-Bromo-2-methyl-pyridin-3-yl)-ethyl-amine

(5-Bromo-2-methyl-pyridin-3-yl)-ethyl-amine

Cat. No.: B13924875
M. Wt: 215.09 g/mol
InChI Key: ULRAJOUSSCOHDZ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methylpyridin-3-yl)ethylamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and an ethylamine group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is catalyzed by palladium and requires mild reaction conditions, making it a widely used method in organic synthesis.

Industrial Production Methods

In an industrial setting, the production of N-(5-bromo-2-methylpyridin-3-yl)ethylamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methylpyridin-3-yl)ethylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-bromo-2-methylpyridin-3-yl)ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methylpyridin-3-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methylpyridin-3-yl)acetamide
  • 5-bromo-2-methylpyridin-3-amine
  • N-(2-methylpyridin-3-yl)ethylamine

Uniqueness

N-(5-bromo-2-methylpyridin-3-yl)ethylamine is unique due to the presence of both the bromine atom and the ethylamine group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. Compared to similar compounds, it offers a versatile platform for the synthesis of a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

5-bromo-N-ethyl-2-methylpyridin-3-amine

InChI

InChI=1S/C8H11BrN2/c1-3-10-8-4-7(9)5-11-6(8)2/h4-5,10H,3H2,1-2H3

InChI Key

ULRAJOUSSCOHDZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=CC(=C1)Br)C

Origin of Product

United States

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